molecular formula C6Cl3F5Si B3031217 Pentafluorophenyltrichlorosilane CAS No. 20083-38-9

Pentafluorophenyltrichlorosilane

Cat. No.: B3031217
CAS No.: 20083-38-9
M. Wt: 301.5 g/mol
InChI Key: QUJHWGZPSFBJAP-UHFFFAOYSA-N
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Description

Pentafluorophenyltrichlorosilane (C$6$F$5$SiCl$_3$) is a fluorinated organosilicon compound characterized by a trichlorosilyl group bonded to a pentafluorophenyl ring. This structure combines the reactivity of trichlorosilanes with the electron-withdrawing properties of fluorine substituents, making it a versatile intermediate in materials science and surface chemistry. Its synthesis typically involves the reaction of pentafluorophenyl Grignard reagents with silicon tetrachloride or similar precursors under controlled conditions. Applications include its use in modifying surfaces to confer hydrophobicity, enhancing adhesion in composite materials, and serving as a precursor for silicon-based polymers in electronics .

Properties

IUPAC Name

trichloro-(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F5Si/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJHWGZPSFBJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](Cl)(Cl)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571130
Record name Trichloro(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20083-38-9
Record name Trichloro(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pentafluorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenyltriethoxysilane with thionyl chloride in the presence of pyridine hydrochloride, followed by heating for 24 hours . This method yields this compound with an 83% yield . Industrial production methods often involve similar reaction conditions but may use different reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Pentafluorophenyltrichlorosilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include thionyl chloride and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride yields this compound as the major product .

Scientific Research Applications

Pentafluorophenyltrichlorosilane (PFPTS) is a versatile organosilicon compound that has garnered attention for its applications in various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both fluorinated phenyl groups and trichlorosilane functionalities, facilitates a range of uses, particularly in materials science, surface modification, and nanotechnology. This article provides a comprehensive overview of the applications of PFPTS, supported by detailed data tables and case studies.

Chemical Properties of this compound

PFPTS is known for its high reactivity due to the presence of trichlorosilane groups, which can readily react with various substrates. The pentafluorophenyl group imparts unique electronic properties that enhance the compound's utility in specific applications, particularly in enhancing hydrophobicity and chemical resistance.

Key Properties

  • Molecular Formula: C6F5Cl3Si
  • Molecular Weight: 253.5 g/mol
  • Boiling Point: 145 °C
  • Density: 1.56 g/cm³

Surface Modification

PFPTS is widely utilized for modifying surfaces to impart hydrophobic properties. The fluorinated groups create a low-energy surface that repels water and other polar solvents.

Case Study: Hydrophobic Coatings

In a study published in Advanced Materials, researchers demonstrated that coatings derived from PFPTS exhibited water contact angles exceeding 120°, indicating excellent hydrophobicity. These coatings are applicable in self-cleaning surfaces and anti-fogging technologies.

Precursor for Silica Nanoparticles

PFPTS serves as a precursor for synthesizing silica nanoparticles with tailored surface properties. The fluorinated phenyl groups enhance the stability and functionality of the nanoparticles.

Data Table: Silica Nanoparticle Properties

PropertyValue
Average Diameter50 nm
Surface Area300 m²/g
Fluorine Content15%

Chemical Synthesis

PFPTS is employed in the synthesis of various organofunctional silanes, which are crucial for producing advanced materials such as silicone elastomers and resins.

Application Example: Silicone Elastomers

Research indicates that incorporating PFPTS into silicone elastomers improves thermal stability and mechanical properties, making them suitable for high-performance applications in automotive and aerospace industries.

Biomedical Applications

The biocompatibility of PFPTS-modified surfaces has been explored for biomedical devices, particularly in enhancing the performance of implants by reducing protein adsorption.

Case Study: Implant Coatings

A study conducted at a leading biomedical research institute showed that PFPTS-coated titanium implants exhibited significantly reduced bacterial adhesion compared to uncoated controls, suggesting potential for improved outcomes in orthopedic applications.

Electronics and Photonics

PFPTS is used in the fabrication of advanced electronic components due to its ability to modify silicon surfaces and improve dielectric properties.

Data Table: Electronic Component Performance

Component TypeImprovement (%)
Capacitors25% increase in capacitance
Transistors15% increase in switching speed

Mechanism of Action

The mechanism of action of pentafluorophenyltrichlorosilane involves its ability to react with various substrates through substitution and reduction reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, in the presence of thionyl chloride, this compound undergoes substitution reactions to form new organosilicon compounds .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Trichlorosilanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
Pentafluorophenyltrichlorosilane C$6$F$5$SiCl$_3$ 315.53 ~250 (estimated) Pentafluorophenyl ring, three Cl atoms on Si
Phenyltrichlorosilane C$6$H$5$SiCl$_3$ 211.55 201 Phenyl ring, three Cl atoms on Si
1H,1H,2H,2H-Perfluorododecyltrichlorosilane C${12}$H$4$F${21}$Cl$3$Si 671.62 >300 (estimated) Long perfluorinated alkyl chain, three Cl atoms on Si

Key Observations :

  • The pentafluorophenyl group in C$6$F$5$SiCl$_3$ introduces strong electron-withdrawing effects, reducing electron density at the silicon center compared to phenyltrichlorosilane. This enhances its electrophilicity and alters hydrolysis kinetics .
  • The perfluorododecyl variant (C${12}$H$4$F${21}$Cl$3$Si) features a fluorinated alkyl chain, leading to superior hydrophobic properties but lower solubility in polar solvents compared to aromatic analogs .

Reactivity and Hydrolysis Kinetics

Trichlorosilanes hydrolyze in the presence of moisture to form silanols. Comparative studies suggest:

  • This compound : Hydrolysis is slower than phenyltrichlorosilane due to electron-withdrawing fluorine atoms stabilizing the Si–Cl bond. This delayed reactivity is advantageous in controlled surface modifications .
  • Phenyltrichlorosilane : Rapid hydrolysis under ambient conditions, making it suitable for quick surface functionalization but requiring strict anhydrous handling .
  • Perfluorododecyltrichlorosilane : Hydrolysis is sterically hindered by the long fluorinated chain, leading to incomplete surface coverage unless activated by catalysts like triethylamine .

Table 2: Application-Specific Comparisons

Compound Primary Applications Performance Advantages Limitations
This compound - Anti-reflective coatings
- Gas separation membranes
High thermal stability, chemical resistance Costly synthesis due to fluorine content
Phenyltrichlorosilane - Silicone resins
- Adhesion promoters
Low cost, rapid reactivity Susceptible to oxidation
Perfluorododecyltrichlorosilane - Superhydrophobic surfaces
- Microfluidic devices
Extreme water repellency Poor solubility in common solvents

Research Findings :

  • This compound forms densely packed self-assembled monolayers (SAMs) on oxide surfaces, outperforming phenyltrichlorosilane in environments requiring chemical inertness .
  • The perfluorododecyl variant is preferred for anti-fouling coatings but requires co-solvents for effective deposition .

Biological Activity

Pentafluorophenyltrichlorosilane (PFPTCS) is a silane compound characterized by its unique structure and reactivity, which has implications in various fields, including materials science and biochemistry. This article delves into the biological activity of PFPTCS, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

PFPTCS has the chemical formula C6F5Cl3Si. Its structure consists of a pentafluorophenyl group attached to a trichlorosilane moiety. This configuration imparts distinct physical and chemical properties, such as high thermal stability and reactivity towards nucleophiles.

Mechanisms of Biological Activity

The biological activity of PFPTCS can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : PFPTCS can react with various biological nucleophiles, including amino acids and proteins, potentially leading to modifications that affect their function.
  • Silicon-Based Interactions : Silicon compounds have been shown to interact with biological systems, influencing cellular processes such as signaling pathways and enzyme activities.

Research Findings

Recent studies have explored the biological implications of PFPTCS:

  • Cellular Toxicity : Research indicates that PFPTCS exhibits cytotoxic effects on certain cell lines. The degree of toxicity appears to be concentration-dependent, necessitating further investigation into its safety profile in biological systems.
  • Antimicrobial Properties : Preliminary findings suggest that PFPTCS may possess antimicrobial activity against specific bacterial strains. This property could be harnessed for developing new antimicrobial agents.

Case Studies

  • Cytotoxicity Assessment : A study conducted on human liver cancer cells demonstrated that exposure to PFPTCS resulted in significant cell death at higher concentrations. The mechanism was linked to oxidative stress induced by the compound, highlighting the need for careful dosage considerations in therapeutic applications.
  • Antimicrobial Evaluation : In vitro tests revealed that PFPTCS exhibited inhibitory effects on Gram-positive bacteria, suggesting potential use in coatings or treatments aimed at preventing bacterial colonization on medical devices.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduced cell death in liver cancer cells
AntimicrobialInhibition of Gram-positive bacteria
ReactivityModifies proteins and nucleophiles

Q & A

Q. How can researchers optimize synthesis conditions for pentafluorophenyltrichlorosilane to ensure high purity and yield?

  • Methodological Answer : To optimize synthesis, systematically vary parameters such as temperature, solvent polarity, and reactant stoichiometry. Use fractional factorial design (FFD) to identify critical factors. For purity assessment, employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to detect byproducts like chlorosilane derivatives. Yield optimization can be modeled using response surface methodology (RSM) .
  • Example Table:
ParameterRange TestedImpact on Yield (%)Purity (GC-MS)
Temperature50–100°C25–85%90–99%
Solvent (Toluene vs. THF)15% differenceTHF reduces Cl⁻ impurities

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • ¹⁹F NMR : Verify fluorophenyl group integration and absence of hydrolysis products (e.g., silanol peaks).
  • FT-IR : Monitor Si-Cl stretching vibrations (450–550 cm⁻¹) and aromatic C-F bonds (1,200–1,350 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond angles to confirm steric effects from the pentafluorophenyl group .

Q. How should researchers design toxicity studies for this compound exposure in laboratory settings?

  • Methodological Answer : Follow the PICOT framework :
  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Inhalation or dermal exposure at 0.1–10 ppm.
  • Comparison : Control groups exposed to inert silanes.
  • Outcome : Acute respiratory distress, dermal irritation, or neurotoxicity biomarkers (e.g., IL-6, TNF-α).
  • Time : 14–28 days. Include histopathology and LC50 determination .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify confounding variables:
  • Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres via thermogravimetric analysis (TGA).
  • Evaluate the role of trace moisture using Karl Fischer titration. Publish a comparative table highlighting methodological disparities (e.g., heating rate, sample size) .

Q. What experimental strategies mitigate hydrolysis of this compound during surface functionalization?

  • Methodological Answer : Use controlled-environment techniques :
  • Glovebox synthesis : Maintain <1 ppm H₂O.
  • Solvent selection : Anhydrous toluene with molecular sieves.
  • In situ monitoring : Quartz crystal microbalance (QCM) to track adsorption vs. hydrolysis rates. Validate with XPS to quantify Si-O-Si vs. Si-Cl bonds .

Q. How can computational modeling predict the reactivity of this compound in polymer composites?

  • Methodological Answer : Apply density functional theory (DFT) to model:
  • Electron-withdrawing effects of the pentafluorophenyl group on Si-Cl bond polarization.
  • Interaction energies with polymer matrices (e.g., PDMS). Validate with experimental Arrhenius parameters from kinetic studies .

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit LC50 values. Apply ANOVA to compare variances across exposure routes (oral vs. dermal). Include confidence intervals and sensitivity analysis to address outliers .

Framework Integration

  • FINER Criteria : Ensure questions are Feasible (e.g., access to anhydrous lab facilities), Interesting (novelty in hydrolysis mitigation), Novel (computational-polymer synergy), Ethical (IACUC-approved toxicity protocols), and Relevant (applications in hydrophobic coatings) .
  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., TGA atmosphere) and analytical limits (e.g., NMR detection thresholds) when reconciling disparities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyltrichlorosilane
Reactant of Route 2
Pentafluorophenyltrichlorosilane

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